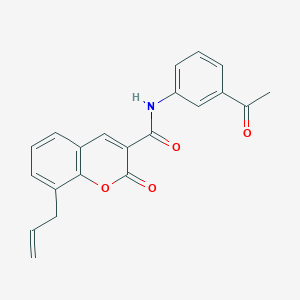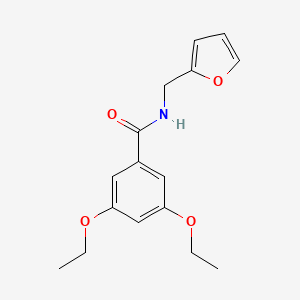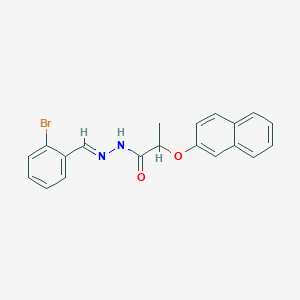
N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide, also known as PACC, is a synthetic compound that belongs to the family of chromene derivatives. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has shown promising results in various scientific research applications. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide is not fully understood, but studies suggest that it interacts with various cellular targets to exert its therapeutic effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. Inflammatory cells, this compound inhibits the NF-κB pathway, which is a key regulator of inflammation. In the brain, this compound reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines, which reduces inflammation. In the brain, this compound reduces oxidative stress and inflammation, which protects against neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound has some limitations, such as its low yield, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide. First, further studies are needed to elucidate the precise mechanism of action of this compound in different target cells and tissues. Second, the efficacy and safety of this compound should be tested in preclinical and clinical trials to determine its therapeutic potential in various diseases. Third, the synthesis method of this compound should be optimized to increase its yield and reduce the cost of production. Finally, the structure-activity relationship of this compound should be investigated to design more potent and selective derivatives.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. The synthesis method of this compound involves the reaction of 3-acetylphenol with allyl bromide and salicylaldehyde. This compound exerts its therapeutic effects by interacting with various cellular targets, including the caspase, Akt/mTOR, NF-κB, and Nrf2 pathways. This compound has various biochemical and physiological effects, depending on the target cells and tissues. This compound has several advantages for lab experiments, including its high purity, stability, and solubility, but also has some limitations, such as its low yield. Finally, there are several future directions for the research and development of this compound, including further studies on its mechanism of action, preclinical and clinical trials, optimization of its synthesis method, and investigation of its structure-activity relationship.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 3-acetylphenol with allyl bromide in the presence of potassium carbonate to form 3-(allyloxy)acetophenone. This intermediate is then reacted with salicylaldehyde in the presence of sodium ethoxide to form the final product, this compound. The yield of this compound is around 56% with a purity of 98%.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-3-6-14-7-4-9-16-12-18(21(25)26-19(14)16)20(24)22-17-10-5-8-15(11-17)13(2)23/h3-5,7-12H,1,6H2,2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFTYICVLYBRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)

![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)


![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)
![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)
![2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5738278.png)


![3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)

